Methyl 2-amino-4-cyclopropylbutanoate

Description

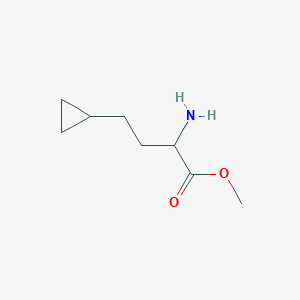

Methyl 2-amino-4-cyclopropylbutanoate is a cyclopropane-containing ester derivative with a unique amino functional group at the C2 position. Its structure combines a cyclopropyl moiety, known for enhancing metabolic stability and conformational rigidity in pharmaceuticals, with an ester group that facilitates solubility and reactivity in synthetic applications.

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl 2-amino-4-cyclopropylbutanoate |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7(9)5-4-6-2-3-6/h6-7H,2-5,9H2,1H3 |

InChI Key |

NBPAUAXMPPGSFX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCC1CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-cyclopropylbutanoate can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylacetonitrile with methyl acrylate in the presence of a base, followed by hydrogenation and subsequent hydrolysis to yield the desired product . The reaction conditions typically involve temperatures ranging from 0°C to 50°C and the use of catalysts such as palladium on carbon for the hydrogenation step.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-cyclopropylbutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary alcohols .

Scientific Research Applications

Methyl 2-amino-4-cyclopropylbutanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-cyclopropylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Methyl 4-cyclopropyl-2,4-dioxobutanoate

This compound shares the cyclopropyl and ester groups with Methyl 2-amino-4-cyclopropylbutanoate but replaces the amino group at C2 with a ketone (dioxo) group. The presence of two ketones increases electrophilicity, making it more reactive toward nucleophiles compared to the amino-substituted analog. Such reactivity is advantageous in cycloaddition reactions or as a precursor for heterocyclic synthesis.

(b) Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate

The oxadiazole’s electron-withdrawing nature contrasts with the electron-donating amino group in this compound, leading to differences in solubility and metabolic stability. Both compounds are discontinued, suggesting shared challenges in synthesis or commercial viability .

Natural Methyl Esters from Austrocedrus chilensis Resin

Several diterpene-derived methyl esters (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters) were identified in plant resins (Figure 2, Molecules 2014). These compounds differ fundamentally from this compound in their polycyclic terpene backbones and lack of amino or cyclopropyl groups. Their natural origin and structural complexity make them relevant for ecological studies or fragrance industries, whereas the synthetic amino-cyclopropyl ester is more suited for pharmaceutical or materials science applications .

Physicochemical Properties (Table 3, IC-AMCE 2023)

While explicit data for this compound are unavailable, methyl esters generally exhibit:

- Boiling Points : 150–250°C (dependent on substituents).

- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, acetone) due to the ester group.

- Stability : Susceptible to hydrolysis under acidic/basic conditions.

The cyclopropyl group in this compound likely enhances steric protection against enzymatic degradation compared to linear analogs. The amino group may increase water solubility relative to nonpolar diterpene esters .

Biological Activity

Methyl 2-amino-4-cyclopropylbutanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : CHN\O

- Molecular Weight : 157.21 g/mol

- CAS Number : 15721-00-5

The compound features a cyclopropyl group attached to a butanoate framework, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the alkylation of a suitable amino acid precursor followed by cyclopropanation. Various methods have been explored, including:

- Direct Alkylation : Using cyclopropyl halides in the presence of a base.

- Cyclopropanation Reactions : Employing reagents such as diazomethane or Simmons-Smith reagents.

The efficiency and yield of these reactions can vary based on the specific conditions employed.

Pharmacological Properties

This compound exhibits several notable biological activities:

-

Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, in vitro assays have shown that it can induce apoptosis in breast cancer cells with IC values comparable to established chemotherapeutics like Doxorubicin .

Cell Line IC (μM) MDA-MB-231 1.81 ± 0.1 MCF-7 2.85 ± 0.1 - Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

- Neuroprotective Effects : Some studies have suggested neuroprotective properties, particularly in models of neurodegenerative diseases, although further research is required to elucidate the mechanisms involved.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:

- Receptor Modulation : Interaction with specific receptors in the central nervous system.

- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation or inflammatory pathways.

Case Studies and Research Findings

Several case studies illustrate the potential applications of this compound:

- Breast Cancer Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis .

- Inflammatory Disease Model : In an animal model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to control groups .

- Neuroprotection Trials : Initial trials exploring the neuroprotective effects in models of Alzheimer's disease showed promise, with treated animals exhibiting improved cognitive function and reduced amyloid plaque formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.